Methyl alpha-D-xylopyranoside
Overview
Description
Stereoselective Synthesis Analysis
The stereoselective synthesis of methyl alpha-D-xylopyranoside derivatives has been explored in various studies. For instance, a derivative, methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, was synthesized with a yield of 65% by reacting a precursor with diethyl malonate. The X-ray crystallographic analysis provided insights into the molecular structure, revealing axial and equatorial bonding at C-2 and a one-dimensional chain formation in the crystal lattice due to intermolecular hydrogen bonds .
Molecular Structure Analysis
The molecular structure of methyl alpha-D-xylopyranoside derivatives has been characterized using various techniques, including X-ray crystallography. The analysis of the crystal structure of methyl alpha-D-galactopyranoside 2,6-bis(sodium sulfate) showed a 4C1 chair conformation for the sugar ring, with sodium ions exhibiting octahedral coordination. This structure is stabilized by an extended hydrogen-bonded network . Similarly, the crystal structure of methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside revealed unique conformations for the L-fucopyranosyl and D-galactopyranosyl residues, with interresidue torsion angles comparable to those from molecular modeling studies .
Chemical Reactions Analysis
The synthesis of methyl alpha-D-xylopyranoside derivatives involves various chemical reactions. For example, the preparation of hydroxycinnamoylated derivatives was achieved through a sequence of reactions starting from L-arabinose and methyl beta-D-xylopyranoside, yielding the final products in 17% overall yield based on methyl beta-D-xylopyranoside . The glycosidation of sugars to form methyl-D-xylosides was studied, revealing a sequence of reactions including anomerization and retention of configuration at the anomeric center .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl alpha-D-xylopyranoside derivatives are closely related to their molecular structure. The presence of substituents and the formation of intermolecular hydrogen bonds significantly influence these properties. For instance, the crystal packing and hydrogen bonding in the structure of methyl alpha-D-galactopyranoside 2,6-bis(sodium sulfate) contribute to its stability . The disorder and conformational analysis of methyl beta-D-galactopyranosyl-(1→4)-beta-D-xylopyranoside revealed variability in the internal glycosidic linkage conformation, which can affect the physical properties of the compound .
Scientific Research Applications
1. Proteoglycan Synthesis and Cellular Processes
Methyl alpha-D-xylopyranoside and related xylosides have been studied for their impact on proteoglycan synthesis. Potter-Perigo et al. (1992) investigated how specific xylosides, including methyl alpha-D-xylopyranoside, affect cell proliferation and proteoglycan synthesis. They found that while certain xylosides inhibited cell proliferation, methyl alpha-D-xylopyranoside did not affect cell proliferation despite stimulating free glycosaminoglycan chain synthesis, suggesting that cells can maintain normal growth while experiencing disrupted proteoglycan metabolism (Potter-Perigo et al., 1992).
2. Inhibiting Bacterial Adherence
Methyl alpha-D-xylopyranoside has been tested for its ability to prevent urinary tract infections caused by Escherichia coli. Aronson et al. (1979) demonstrated that the compound, by inhibiting bacterial adherence, significantly reduced the number of bacteriuric mice when co-administered with E. coli, although it was ineffective against other bacteria like Proteus mirabilis (Aronson et al., 1979).
3. Enzymatic Studies and Glycosidase Reactions
Methyl alpha-D-xylopyranoside is also relevant in enzymatic studies, particularly in understanding glycosidase reactions. Eneyskaya et al. (2007) investigated the beta-xylosidase from Aspergillus awamori, noting its transglycosylating ability to produce xylooligosaccharides. They observed that the enzymatic reaction was influenced by the presence of alpha-methyl D-xylopyranoside, revealing insights into the enzyme's activity and potential applications (Eneyskaya et al., 2007).
Safety And Hazards
Future Directions
β-Xylopyranosides, a related compound, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . They have been used as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants . This suggests potential future directions for the study and application of Methyl alpha-D-xylopyranoside.
properties
IUPAC Name |
(2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-MOJAZDJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883270 | |
Record name | .alpha.-D-Xylopyranoside, methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl alpha-D-xylopyranoside | |
CAS RN |
91-09-8 | |
Record name | Methyl α-D-xylopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-D-Xylopyranoside, methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Xylopyranoside, methyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .alpha.-D-Xylopyranoside, methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl α-D-xylopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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